ジヒドロFK-506

概要

説明

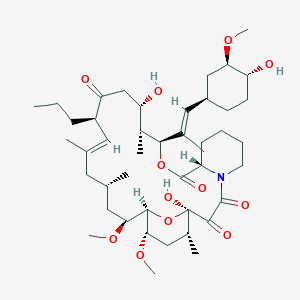

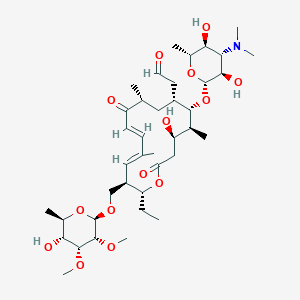

Dihydro-FK-506 is a derivative of FK-506, also known as tacrolimus or fujimycin. FK-506 is a 23-membered macrocyclic polyketide produced by several Streptomyces species. It is widely recognized for its immunosuppressive properties, making it a crucial compound in preventing organ transplant rejection . Dihydro-FK-506 retains many of the biological activities of FK-506, including immunosuppressive, antifungal, anti-inflammatory, neuroprotective, and neuroregenerative activities .

科学的研究の応用

Dihydro-FK-506 has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying the reactivity and modification of macrocyclic polyketides.

Biology: It is used to investigate the biological pathways and molecular targets involved in immunosuppression and neuroprotection.

Medicine: Dihydro-FK-506 is explored for its potential in treating autoimmune diseases, preventing organ transplant rejection, and promoting nerve regeneration.

Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents

作用機序

Target of Action

Dihydro-FK-506, also known as Tsukubamycin B, is a potent immunosuppressive macrocyclic polyketide . It primarily targets the cAMP receptor protein (Crp) , a global regulator that plays a crucial role in the biosynthesis of FK-506 .

Mode of Action

The mode of action of Dihydro-FK-506 involves the formation of a complex with the Crp regulator . Overexpression of Crp has been shown to enhance the production of FK-506 , suggesting that the interaction between Dihydro-FK-506 and Crp is critical for its immunosuppressive activity.

Result of Action

The primary result of Dihydro-FK-506’s action is immunosuppression . It is widely used to prevent the rejection of transplanted organs . In addition, Dihydro-FK-506 and its analogs possess numerous promising therapeutic potentials including antifungal, neuroprotective, and neuroregenerative activities .

Action Environment

The production of Dihydro-FK-506 can be influenced by environmental factors. For instance, overexpression of Crp in Streptomyces tsukubaensis, a producer of FK-506, resulted in a two-fold enhancement of FK-506 production under laboratory conditions . This suggests that the action, efficacy, and stability of Dihydro-FK-506 can be influenced by the environment in which it is produced .

生化学分析

Biochemical Properties

The biosynthetic pathway of Dihydro-FK-506 involves a hybrid type I polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) system . The unique allyl functional group of Dihydro-FK-506 is formed by a discrete PKS acting in coordination with fatty acid synthase (FAS) to provide this atypical extender unit .

Cellular Effects

Dihydro-FK-506 has been shown to have a variety of effects on cells. It has immunosuppressive properties, making it useful in preventing the rejection of transplanted organs . It also possesses antifungal properties . In addition, it has been found to have neuroprotective and neuroregenerative activities .

Molecular Mechanism

The molecular mechanism of Dihydro-FK-506 involves its interaction with various biomolecules. The FK506 core is formed from a (4 R ,5 R )-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) starter unit and extender units . The core produced is further modified by a series of post-PKS tailoring steps .

Temporal Effects in Laboratory Settings

Overexpression of Crp resulted in a two-fold enhancement of Dihydro-FK-506 production in Streptomyces tsukubaensis under laboratory conditions . Further optimizations using fermentors proved that this strategy can be transferred to an industrial scale .

Dosage Effects in Animal Models

While specific dosage effects of Dihydro-FK-506 in animal models have not been reported, it is known that FK506, a similar compound, has potent immunosuppressive properties and is used in the prevention of organ transplant rejection .

Metabolic Pathways

The metabolic pathways of Dihydro-FK-506 involve a hybrid type I polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) system . The FK506 core is formed from a (4 R ,5 R )-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) starter unit and extender units .

Transport and Distribution

It is known that FK506, a similar compound, is widely distributed in the body due to its potent immunosuppressive properties .

Subcellular Localization

It is known that FK506, a similar compound, interacts with various biomolecules in the cell .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dihydro-FK-506 involves the reduction of FK-506. The reduction process typically employs hydrogenation techniques using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere . The reaction conditions are carefully controlled to ensure selective reduction of the desired functional groups without affecting the macrocyclic structure of the compound.

Industrial Production Methods: Industrial production of Dihydro-FK-506 follows similar principles as the synthesis of FK-506. The process begins with the fermentation of Streptomyces species to produce FK-506, followed by the reduction step to obtain Dihydro-FK-506. Optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, is crucial to maximize the yield of FK-506, which is then converted to Dihydro-FK-506 .

化学反応の分析

Types of Reactions: Dihydro-FK-506 undergoes various chemical reactions, including:

Oxidation: Oxidative reactions can modify the hydroxyl groups present in the compound.

Reduction: As mentioned, the reduction of FK-506 to Dihydro-FK-506 is a key reaction.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under controlled conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions include modified derivatives of Dihydro-FK-506 with altered biological activities. These derivatives are often explored for their potential therapeutic applications .

類似化合物との比較

FK-506 (Tacrolimus): The parent compound with similar immunosuppressive properties but without the reduction step.

Ascomycin (FK520): Another macrolide with immunosuppressive activity, structurally similar to FK-506.

37,38-Dihydro-FK506 (FK506D): A derivative with a similar structure but different functional groups at specific positions.

Uniqueness: Dihydro-FK-506 is unique due to its selective reduction, which retains the macrocyclic structure while modifying specific functional groups. This modification can lead to differences in biological activity and therapeutic potential compared to its parent compound, FK-506 .

特性

CAS番号 |

104987-30-6 |

|---|---|

分子式 |

C44H71NO12 |

分子量 |

806.0 g/mol |

IUPAC名 |

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25R,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

InChI |

InChI=1S/C44H71NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h19,21,26,28-34,36-40,46-47,52H,10-18,20,22-24H2,1-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36-,37-,38+,39+,40+,44+/m0/s1 |

InChIキー |

RQYGKZGKXDOUEO-WESPKWAGSA-N |

SMILES |

CCCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |

異性体SMILES |

CCC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@H](C4)OC)O)/C)O)C)OC)OC)C)\C |

正規SMILES |

CCCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |

ピクトグラム |

Acute Toxic |

同義語 |

Tsukubamycin B; Dihydro Tacrolimus; [3S-[3R*[E(1S*,3S*,4S*)],4S*,5R*,8S*,9E,12R*,14R*,15S*,16R*,18S*,19S*,26aR*]]-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[2-(4-hydroxy-3-methoxycyclohexyl)-1-methylethenyl]-14,16-d |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dihydro-FK-506 interact with its cellular targets and what are the downstream effects?

A: Dihydro-FK-506, a radioligand structurally similar to the immunosuppressants FK-506 and Rapamycin, binds predominantly to intracellular receptors called FK506-binding proteins (FKBPs) [, ]. This binding primarily occurs within the cytosol of cells, reaching a saturation point equivalent to an estimated intracellular concentration of 6 to 7 µM []. Interestingly, only a small fraction (3-5%) of the available intracellular FKBPs need to be occupied by Dihydro-FK-506 to achieve half-maximal suppression of T-cell activation []. This binding event, which is stable for several hours, subsequently inhibits interleukin-2 production, a key cytokine involved in T cell activation and proliferation [].

Q2: Can you elaborate on the competitive nature of binding observed between Dihydro-FK-506, FK-506, and Rapamycin?

A: Research shows that Dihydro-FK-506 binding to its cellular receptors can be rapidly displaced by an excess of either FK-506 or Rapamycin []. This observation suggests that these three molecules compete for binding to similar, if not identical, intracellular FKBPs. Furthermore, FK-506 and Rapamycin display mutual antagonism of their immunosuppressive activities, even when introduced to T-cell cultures several hours apart []. Schild analysis, employed to determine the apparent affinities of these molecules for their functionally relevant cellular receptors, revealed that both drugs compete for a single cellular receptor with comparable dissociation constants (KdS) []. This finding further supports the hypothesis that FK-506 and Rapamycin exert their immunosuppressive effects through interaction with highly related, if not the same, FKBPs as Dihydro-FK-506.

Q3: Are there any existing analytical methods for quantifying Dihydro-FK-506?

A: Although not specifically for Dihydro-FK-506, a radioreceptor assay (RRA) has been developed for quantifying FK-506 in whole blood []. This method utilizes [3H]-dihydro-FK-506, suggesting a potential application for quantifying Dihydro-FK-506 itself. The RRA relies on the competitive binding of extracted FK-506 and [3H]-dihydro-FK-506 to a partially purified preparation of FKBP []. This method demonstrated high correlation with an established enzyme immunoassay and exhibited good precision and recovery []. Further research is needed to confirm its applicability and adapt the RRA specifically for the quantification of Dihydro-FK-506 in various biological matrices.

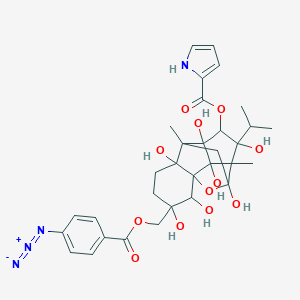

Q4: What are the implications of the structural modifications observed in the synthesis of the 9,10-acetonide of 9-dihydro-FK-506?

A: The synthesis of the 9,10-acetonide of 9-dihydro-FK-506, also known as FKANAL, involves structural modifications that provide insights into potential structure-activity relationships []. This analog features a spiroenone system masking the α-allyl aldol portion and a spiroketal mimicking the α-keto amide portion of FK-506 []. These modifications could impact the molecule's binding affinity for FKBPs and consequently affect its biological activity. Further research is needed to assess the specific influence of these structural changes on FKANAL's pharmacological properties and to determine whether these modifications lead to altered efficacy, potency, or toxicity profiles compared to the parent compound, Dihydro-FK-506.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanamine, N,N-dimethyl-2-[(1-methylethenyl)oxy]-(9CI)](/img/structure/B134022.png)

![[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B134024.png)

![[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate](/img/structure/B134028.png)

![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B134049.png)

![{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate](/img/structure/B134058.png)